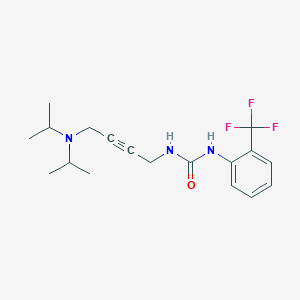

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various research applications.

Wissenschaftliche Forschungsanwendungen

Complexation-induced Unfolding of Heterocyclic Ureas

Research by Corbin et al. (2001) on heterocyclic ureas, including complexation-induced unfolding to form multiply hydrogen-bonded complexes, contributes foundational knowledge for understanding the behavior of similar compounds under various conditions. Their work, which includes X-ray crystallographic analyses and detailed solution studies, provides insights into the structural dynamics of ureas, useful for designing molecules with specific binding properties or reactivity patterns (Corbin et al., 2001).

Nature of Urea-Fluoride Interaction

Boiocchi et al. (2004) explored the interactions between ureas and fluoride ions, demonstrating the potential for urea compounds to engage in hydrogen bonding and proton transfer reactions with various anions. Their findings on the stability of complexes and the mechanisms of interaction provide a basis for utilizing such ureas in sensors or in the study of reaction mechanisms involving fluoride ions (Boiocchi et al., 2004).

Synthesis and Application in Molecular Devices

Lock et al. (2004) reported on the complexation of stilbene derivatives with urea-linked cyclodextrins, leading to the formation of molecular devices capable of photoisomerization. This work underscores the potential of incorporating urea functionalities into the design of molecular machines and sensors, expanding the utility of ureas in nanotechnology and materials science (Lock et al., 2004).

Green Synthesis of Ureas

Bigi et al. (2000) focused on environmentally friendly synthetic methodologies for ureas, avoiding hazardous reagents like phosgene. Their exploration of safer reagents and catalytic processes for producing urea derivatives contributes to the sustainable chemistry field, offering greener routes for synthesizing compounds related to "1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea" (Bigi et al., 2000).

Eigenschaften

IUPAC Name |

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O/c1-13(2)24(14(3)4)12-8-7-11-22-17(25)23-16-10-6-5-9-15(16)18(19,20)21/h5-6,9-10,13-14H,11-12H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULSDWHQUSIYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NC1=CC=CC=C1C(F)(F)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)

![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)